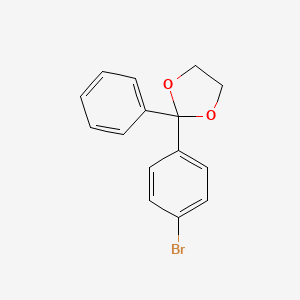

4-Bromobenzophenone ethylene ketal

描述

Contextual Overview of Benzophenone (B1666685) Derivatives in Organic Synthesis

Benzophenone, with its core structure of a ketone flanked by two phenyl rings, serves as a versatile scaffold in organic chemistry. nih.govwikipedia.org Its derivatives are not only integral building blocks for a myriad of organic molecules but are also found in various natural products and pharmacologically active compounds. nih.govwikipedia.org The benzophenone framework is noted for its stability and has been extensively utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a photosensitizer in photochemical reactions. wikipedia.orgresearchgate.netpreprints.orgmdpi.com The diverse reactivity of the benzophenone core allows for a wide range of chemical modifications, making its derivatives valuable intermediates in the synthesis of complex organic structures. nih.gov

Strategic Importance of Ketal Protection in Multifunctional Molecules

Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack. cem.com In a molecule with multiple functional groups, it is often necessary to protect a carbonyl group to prevent it from reacting with potent nucleophiles or reducing agents intended for another part of the molecule. wikipedia.orgyoutube.comlibretexts.org The formation of a ketal, by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, is a common and effective strategy for this purpose. numberanalytics.comyoutube.comkhanacademy.org

Ketals are generally stable in neutral to strongly basic conditions, rendering the protected carbonyl unreactive towards reagents like Grignard reagents and lithium aluminum hydride. youtube.comlibretexts.org This stability is crucial for achieving chemoselectivity in multistep syntheses. wikipedia.org The protection is reversible, and the original ketone can be regenerated by hydrolysis in the presence of aqueous acid. youtube.comkhanacademy.org The ease of both formation and removal makes ketal protection a cornerstone of modern synthetic strategy.

Research Trajectory and Significance of 4-Bromobenzophenone (B181533) Ethylene Ketal in Advanced Synthesis

4-Bromobenzophenone ethylene ketal emerges as a compound of interest at the intersection of benzophenone chemistry and protecting group strategy. The presence of the bromine atom on one of the phenyl rings introduces a valuable functional handle for further synthetic transformations, such as cross-coupling reactions. The ethylene ketal serves to protect the ketone functionality during these transformations.

The synthesis of 4-Bromobenzophenone, the precursor to the ketal, is typically achieved through a Friedel-Crafts reaction between bromobenzene (B47551) and benzoyl chloride. scribd.com The subsequent ketalization with ethylene glycol, often catalyzed by an acid like p-toluenesulfonic acid, yields this compound. The deprotection of the ketal to regenerate the ketone can be accomplished using various methods, including treatment with a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water or with tin(IV) chloride and water. organic-chemistry.orgresearchgate.net

Properties of 4-Bromobenzophenone:

| Property | Value |

| Molecular Formula | C13H9BrO |

| Molecular Weight | 261.11 g/mol sigmaaldrich.com |

| Melting Point | 79-84 °C sigmaaldrich.com |

| Boiling Point | 350 °C sigmaaldrich.com |

| Appearance | White to light beige crystalline powder chemicalbook.com |

The strategic importance of this compound lies in its ability to act as a bifunctional building block. The protected ketone allows for selective reactions at the bromine-substituted aromatic ring, while the bromine atom itself can be a site for introducing further complexity into the molecule. This dual functionality makes it a valuable intermediate in the synthesis of complex, multifunctional organic compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZJGCRMDNGDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397256 | |

| Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59793-76-9 | |

| Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromobenzophenone Ethylene Ketal

Direct Ketalization Protocols from 4-Bromobenzophenone (B181533)

The most direct route to 4-bromobenzophenone ethylene (B1197577) ketal involves the reaction of 4-bromobenzophenone with ethylene glycol. This reaction is an equilibrium process and requires specific catalytic conditions to proceed efficiently.

The formation of an ethylene ketal from a ketone is a classic acid-catalyzed reaction. In this process, an acid catalyst protonates the carbonyl oxygen of 4-bromobenzophenone, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of ethylene glycol. The reaction is typically performed in a solvent that allows for the removal of water, such as toluene (B28343), using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ketal. Common catalysts for this transformation include p-toluenesulfonic acid (p-TsOH).

Table 1: Conditions for Acid-Catalyzed Ketalization

| Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 5 | 95 |

| Montmorillonite (B579905) K-10 | Toluene | 2.5 | 98 |

| Iodine | Dichloromethane | 0.5 | 95 |

This interactive table provides representative conditions for the acid-catalyzed ketalization of 4-bromobenzophenone. Data is compiled from various synthetic reports and may vary based on specific experimental setups.

To simplify catalyst removal and recycling, heterogeneous catalysts are often employed for ketalization reactions. These solid-supported catalysts, such as acidic clays (B1170129) or resins, offer a more environmentally friendly and industrially scalable alternative to homogeneous catalysts. For example, montmorillonite K-10 clay has been shown to be an effective and reusable catalyst for the protection of carbonyl compounds, including the formation of 4-bromobenzophenone ethylene ketal, under mild conditions.

Convergent Synthesis Approaches

Convergent synthesis involves the independent synthesis of precursors that are later combined to form the target molecule. In this case, the primary precursor, 4-bromobenzophenone, is synthesized first and then subjected to ketalization as described above.

The synthesis of the 4-bromobenzophenone core can be achieved through various modern cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. One route to 4-bromobenzophenone involves the coupling of a 4-bromobenzoyl derivative with a phenylboronic acid. This reaction is highly efficient and tolerant of a wide range of functional groups. A notable application is in the synthesis of precursors for radiolabeled compounds, where high yields and purity are crucial.

While less direct, the Wittig reaction can be used to construct a styrene-like intermediate, which can then be oxidatively cleaved to yield the desired benzophenone (B1666685). For instance, the reaction of a phosphonium (B103445) ylide derived from a 4-bromobenzyl halide with benzaldehyde (B42025) would produce a 4-bromostilbene (B83335) derivative. Subsequent ozonolysis or other oxidative cleavage methods would then yield 4-bromobenzophenone. This pathway is particularly useful in the synthesis of complex molecules where the stilbene (B7821643) intermediate itself is of interest.

Precursor Synthesis of 4-Bromobenzophenone

Friedel-Crafts Acylation Strategies

A primary and well-established method for synthesizing the 4-bromobenzophenone backbone is through the Friedel-Crafts acylation. blablawriting.netlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, using a strong Lewis acid as a catalyst. blablawriting.nettcd.ie

In the typical synthesis of 4-bromobenzophenone, bromobenzene (B47551) is reacted with benzoyl chloride. blablawriting.netscribd.com The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). blablawriting.nettcd.iescribd.com The AlCl₃ activates the benzoyl chloride, generating a highly electrophilic acylium ion. blablawriting.netlibretexts.org This acylium ion is then attacked by the electron-rich bromobenzene ring.

The bromine atom on the bromobenzene ring is a deactivating but ortho, para-directing substituent. blablawriting.netchegg.com The Friedel-Crafts acylation reaction, therefore, yields primarily the para-substituted product, 4-bromobenzophenone, with the ortho-isomer being a minor product, presumably due to steric hindrance. blablawriting.netchegg.com The reaction mixture is typically heated to facilitate the reaction. libretexts.org Following the reaction, a work-up procedure involving a base, such as sodium hydroxide (B78521) (NaOH) solution, is used to neutralize the reaction and dissolve any remaining benzoic acid and aluminum salts. chegg.com The crude product can then be purified, often by recrystallization from a solvent like light petroleum, to yield a colorless solid. chegg.com

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product | Ref |

| Bromobenzene | Benzoyl Chloride | Anhydrous Aluminium Chloride (AlCl₃) | Heating | 4-Bromobenzophenone | blablawriting.net, scribd.com |

| Bromobenzene | Acetic Anhydride | Anhydrous Aluminium Chloride (AlCl₃) | Reflux in Dichloromethane | 4-Bromoacetophenone | tcd.ie |

This table presents data on Friedel-Crafts acylation for producing a benzophenone scaffold.

Organometallic Coupling Reactions for Benzophenone Scaffold Formation

Alternative to Friedel-Crafts acylation, organometallic coupling reactions provide a versatile pathway for the formation of the C-C bond necessary for the benzophenone scaffold. mdpi.com These reactions often involve a palladium catalyst and couple an organometallic reagent with an organic halide. mdpi.comyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a prominent method used for this purpose. mdpi.com It involves the cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. mdpi.commdpi.com For the synthesis of 4-bromobenzophenone, this can be achieved by reacting 4-bromobenzoyl chloride with phenylboronic acid. mdpi.comresearchgate.net The reaction is conducted in the presence of a base, such as potassium carbonate, and a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net One of the challenges in this specific synthesis is the potential for a secondary coupling reaction where the newly formed 4-bromobenzophenone reacts with another molecule of phenylboronic acid to yield 4-phenylbenzophenone. mdpi.com Reaction conditions can be optimized to maximize the formation of the desired 4-bromobenzophenone. mdpi.comresearchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Ref |

| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Bromobenzophenone | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylated pyrimidine (B1678525) derivatives | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | Functionalized N-aryl furan-2-carboxamides | nih.gov |

This table illustrates various Suzuki-Miyaura coupling reactions.

Heck Reaction: The Heck reaction, another palladium-catalyzed C-C bond-forming reaction, couples an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com While not a direct route to 4-bromobenzophenone itself, it is a powerful tool for creating substituted alkenes which can be precursors or analogues. organic-chemistry.orgmasterorganicchemistry.com For instance, symmetrical trans-stilbenes can be synthesized via a double Heck reaction. orgsyn.org

Grignard Reaction: Grignard reagents, which are organomagnesium halides, are strong nucleophiles used to form carbon-carbon bonds. libretexts.orgcerritos.edu A Grignard reagent, such as phenylmagnesium bromide (formed from bromobenzene and magnesium), can react with a benzoyl derivative. umkc.edugmu.edu However, Grignard reagents are highly reactive and can react with the ketone product they form, leading to tertiary alcohols. youtube.comyoutube.com To synthesize a ketone like 4-bromobenzophenone, one might react a Grignard reagent with a less reactive acyl derivative or use specific conditions to avoid over-addition. For example, reacting a Grignard reagent with an acid chloride can lead to the formation of a ketone, but an excess of the Grignard reagent will typically lead to a tertiary alcohol. youtube.com

Subsequent Ethylene Ketal Formation from Synthesized 4-Bromobenzophenone

Once 4-bromobenzophenone has been synthesized, the final step is the formation of the ethylene ketal. This reaction, known as ketalization, is a common method for protecting ketone functional groups in organic synthesis. researchgate.net

The process involves reacting 4-bromobenzophenone with ethylene glycol in the presence of an acid catalyst. prepchem.com Commonly used catalysts include p-toluenesulfonic acid (p-TsOH) or sulfuric acid. prepchem.com The reaction is typically carried out in an inert solvent such as toluene, often under reflux conditions. prepchem.com

A crucial aspect of this reversible reaction is the removal of water as it is formed, which drives the equilibrium towards the formation of the ketal product. prepchem.com This is usually accomplished using a Dean-Stark apparatus. prepchem.com After the reaction is complete, the mixture is cooled and washed with a dilute base, like potassium carbonate solution, to neutralize the acid catalyst. prepchem.com The solvent is then removed under reduced pressure to yield the final product, this compound, as a solid. prepchem.com Microwave-assisted synthesis has also been explored as a method to achieve high conversion and yields in shorter reaction times. researchgate.net

| Ketone | Reagent | Catalyst | Key Conditions | Product | Ref |

| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Reflux in toluene with Dean-Stark trap for 2 hours | 4-Bromobenzaldehyde ethylene ketal | prepchem.com |

| 4-Chlorobenzophenone | Ethylene Glycol | p-Toluenesulfonic acid (PTSA) | Microwave irradiation in toluene | 4-Chlorobenzophenone ethylene ketal | researchgate.net |

| Acetone | Ethylene Glycol | Acid (e.g., H₂SO₄, H₃PO₄) | - | 2,2-dimethyl-1,3-dioxolane | youtube.com |

This table provides examples of ethylene ketal formation from various ketones.

Chemical Reactivity and Mechanistic Investigations of 4 Bromobenzophenone Ethylene Ketal

Reactivity Profile of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents through various reaction classes.

Nucleophilic Substitution Pathways

The aryl bromide portion of 4-Bromobenzophenone (B181533) ethylene (B1197577) ketal can undergo nucleophilic substitution, primarily through two major pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a strong nucleophile on the aromatic ring, displacing the bromide leaving group. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com The benzophenone (B1666685) core, being electron-withdrawing, provides some activation, making the ipso-carbon more electrophilic. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org However, compared to substrates with more potent activating groups like nitro groups, the conditions required for SNAr on 4-bromobenzophenone derivatives might be more forcing.

Transition-Metal-Catalyzed Cross-Coupling: A more versatile and widely employed method for functionalizing the aryl bromide is through transition-metal catalysis. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, a palladium, nickel, or copper catalyst facilitates the coupling of the aryl bromide with a variety of nucleophilic partners, including boronic acids (Suzuki), alkenes (Heck), terminal alkynes (Sonogashira), and amines or alcohols (Buchwald-Hartwig). A significant advantage in the context of 4-Bromobenzophenone ethylene ketal is the stability of the ketal protecting group under the typically neutral or basic conditions of these reactions. libretexts.orglibretexts.orgchem-station.com This allows for selective modification at the aryl bromide position without disturbing the protected carbonyl.

Electrochemical Reduction Mechanisms and Product Distribution

The electrochemical reduction of this compound primarily targets the carbon-bromine bond, which is more susceptible to reduction than the protected carbonyl or the aromatic rings under many conditions. The process is initiated by the transfer of an electron to the molecule, typically to the lowest unoccupied molecular orbital (LUMO).

The generally accepted mechanism for the electrochemical reduction of aryl halides proceeds through a stepwise pathway: uantwerpen.be

Formation of a Radical Anion: The molecule accepts a single electron from the cathode to form a radical anion.

Bond Cleavage: The radical anion is unstable and rapidly undergoes cleavage of the carbon-bromine bond. This is a dissociative electron transfer process that yields an aryl radical and a bromide anion (Br⁻). researchgate.net

Fate of the Aryl Radical: The resulting aryl radical is highly reactive and can follow several pathways, depending on the reaction conditions and the nature of the electrode:

Further Reduction: The radical can be reduced by a second electron transfer from the cathode to form an aryl anion. This anion is a strong base and is typically protonated by the solvent or a proton source in the medium to yield the de-halogenated product, benzophenone ethylene ketal. researchgate.net

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or supporting electrolyte to form the de-halogenated product.

Dimerization: Two aryl radicals can couple to form a biaryl product.

In the specific case of the parent ketone, p-bromobenzophenone, electrochemical reduction has been shown to involve the cleavage of the C-Br bond to form benzophenone. rsc.org It is expected that the ketal derivative would follow a similar primary reduction pathway, leading to the formation of benzophenone ethylene ketal as the major product.

Table 1: Predicted Products from Electrochemical Reduction of this compound

| Pathway | Intermediate Species | Final Product |

|---|---|---|

| Primary Pathway | Aryl radical, followed by reduction and protonation | Benzophenone ethylene ketal |

| Dimerization | Aryl radical | 4,4'-Dibenzoyl-1,1'-biphenyl (after deprotection) |

Chemical Behavior of the Ethylene Ketal Functionality

The ethylene ketal serves as a robust protecting group for the benzophenone carbonyl. Its stability and the methods for its removal are crucial aspects of its chemical behavior.

Stability under Diverse Reaction Conditions

The ethylene ketal group exhibits high stability in neutral to strongly basic environments. chem-station.com This makes it an ideal protecting group for reactions involving:

Strong Nucleophiles: Reagents such as organolithium compounds, Grignard reagents, and enolates. libretexts.orglibretexts.org

Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Basic Hydrolysis: Conditions used for the saponification of esters.

Oxidizing Agents: Mild to moderate oxidizing agents that are not strongly acidic. organic-chemistry.org

Conversely, the ketal linkage is labile under acidic conditions, especially in the presence of water. organic-chemistry.org Protonation of one of the ketal oxygens initiates a cleavage mechanism that ultimately regenerates the parent carbonyl compound. This sensitivity to acid is the basis for its use as a protecting group, as it can be removed under conditions that often leave other functional groups intact.

Selective De-protection Strategies for Carbonyl Regeneration

The removal of the ethylene ketal group to regenerate the 4-bromobenzophenone carbonyl is a critical step in many synthetic sequences. A variety of methods have been developed to achieve this transformation under different conditions, allowing for selectivity in complex molecules. Deprotection is typically accomplished via acid-catalyzed hydrolysis. organic-chemistry.org However, numerous other reagents have been developed to effect this transformation, sometimes under milder or non-aqueous conditions.

Table 2: Selected Reagents for Ethylene Ketal Deprotection

| Reagent/Method | Conditions | Notes |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent like THF or acetone | The classical and most common method. |

| Iodine (catalytic) | Neutral, wet nitromethane | Tolerates acid-sensitive groups like furyl and tert-butyl ethers. |

| Cerium(III) triflate | Wet nitromethane, room temperature | High yields and selectivity under nearly neutral pH. |

| Bismuth nitrate pentahydrate | Dichloromethane, room temperature | Mild, with an easy workup; chemoselective in the presence of TBDMS ethers. |

Participation in Reductive Coupling Reactions (e.g., McMurry Coupling of Acetals)

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups (ketones or aldehydes) to form an alkene, using low-valent titanium reagents. rsc.org The reaction proceeds through a pinacol-type intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the final alkene product. wikipedia.org

It is crucial to note that the substrate for a standard McMurry reaction is the carbonyl compound itself, not its protected form. Therefore, this compound would not directly participate in a McMurry coupling. To achieve the corresponding alkene product (tetraphenyl ethylene derivative), the ketal would first need to be deprotected to regenerate the 4-bromobenzophenone. The resulting ketone could then undergo the McMurry reaction.

While there have been isolated and unpublished reports of McMurry reagents being used to couple acetals to form ethers, this is not the primary or intended application of the reaction. wikipedia.org The defining characteristic of the McMurry reaction is the deoxygenative coupling of carbonyls to form C=C double bonds.

Elucidation of Reaction Intermediates and Transition State Structures

The study of reaction mechanisms in organic chemistry hinges on the identification and characterization of transient species, such as reaction intermediates and transition states. For this compound, understanding its chemical reactivity, particularly in photochemical processes, requires a detailed examination of these fleeting structures. While direct experimental and computational data for this compound itself are limited in publicly available literature, a comprehensive understanding can be constructed by analogy to the well-studied photochemistry of benzophenone and its derivatives.

The primary photochemical reaction anticipated for ketones bearing γ-hydrogens, such as the ethylene ketal moiety in this compound, is the Norrish Type II reaction. This intramolecular reaction proceeds through a series of well-defined intermediates and transition states.

Upon absorption of ultraviolet (UV) light, the benzophenone chromophore in this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy bromine atom, intersystem crossing (ISC) to the corresponding triplet state (T₁) is expected to be rapid and efficient. The triplet state is a key intermediate in the subsequent chemical transformations.

The excited triplet state of the benzophenone moiety can then abstract a hydrogen atom from a γ-position on the ethylene ketal ring. This occurs via a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. This biradical is a critical species that dictates the final product distribution.

The 1,4-biradical can undergo two primary competing pathways:

β-Cleavage (Norrish Type II fragmentation): This involves the scission of the Cα-Cβ bond, resulting in the formation of an enol ether and the parent 4-bromobenzophenone. The enol ether would then likely tautomerize.

Intramolecular Cyclization (Yang Cyclization): The two radical centers of the biradical can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol derivative.

The elucidation of these intermediates and transition states often relies on a combination of spectroscopic techniques, such as laser flash photolysis, and computational chemistry. Laser flash photolysis allows for the direct observation of transient species like triplet states and biradicals, providing information on their lifetimes and absorption spectra. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the reaction, locating transition state structures, and calculating their relative energies.

While specific data for this compound is not available, the following table presents representative data for intermediates and transition states involved in the Norrish Type II reaction of analogous aromatic ketones, providing a model for the expected behavior of the title compound.

| Species | Description | Typical Spectroscopic Signature (λmax) | Typical Lifetime (τ) | Method of Investigation |

|---|---|---|---|---|

| Triplet State (T₁) | Excited triplet state of the benzophenone chromophore. | ~530 nm | Microseconds (μs) in inert solvents | Laser Flash Photolysis |

| 1,4-Biradical | Formed via intramolecular γ-hydrogen abstraction. | Broad absorption, often in the 300-400 nm region | Nanoseconds (ns) to microseconds (μs) | Laser Flash Photolysis, Time-Resolved Spectroscopy |

| Cyclic Transition State | Six-membered ring structure for γ-hydrogen abstraction. | Not directly observable | Femtoseconds (fs) to picoseconds (ps) | Computational Chemistry (DFT, etc.) |

The study of these transient species is fundamental to controlling the outcome of the photochemical reactions of this compound and related compounds. The relative energies of the transition states for β-cleavage and cyclization, as well as the lifetime and conformation of the 1,4-biradical intermediate, will ultimately determine the ratio of the final products.

Derivatization and Advanced Functionalization Strategies

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, vinylarenes, and other complex organic molecules. For a substrate like 4-Bromobenzophenone (B181533) ethylene (B1197577) ketal, the carbon-bromine bond is the reactive site for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle. The ethylene ketal protecting group is generally stable under the conditions of many of these reactions, allowing for the selective formation of new bonds at the 4-position of the benzophenone (B1666685) scaffold.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.gov It involves the reaction of an organoboron compound, typically a boronic acid or a boronic ester, with an organic halide or triflate. nih.gov This reaction is favored in both academic and industrial settings due to the stability, low toxicity, and commercial availability of the organoboron reagents. nih.gov

While specific studies on the Suzuki-Miyaura coupling of 4-Bromobenzophenone ethylene ketal are not extensively documented, the reactivity of the closely related precursor, 4-bromobenzophenone, has been investigated. The ketal protection of the carbonyl group in this compound is not expected to significantly alter the electronic properties of the aryl bromide, thus the reaction conditions for 4-bromobenzophenone serve as a good model. For instance, the coupling of 4-bromobenzophenone with phenylboronic acid can be achieved using a palladium catalyst to yield 4-phenylbenzophenone. mdpi.comresearchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). mdpi.com

| Catalyst | Base | Solvent | Temperature | Yield of 4-Phenylbenzophenone (%) | Reference |

|---|---|---|---|---|---|

| Pd2(dba)3 | K2CO3 | Toluene (B28343) | Reflux | Varies with conditions | mdpi.com |

| Pd/CAP-ash | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Pd nanoparticles | Not specified | Solid-state (grinding) | Not specified | Not specified | researchgate.net |

The ethylene ketal in this compound would remain intact under these conditions, allowing for the synthesis of 4-arylbenzophenone ethylene ketals. Subsequent deprotection of the ketal can then furnish the corresponding substituted benzophenone. The choice of palladium catalyst, ligand, base, and solvent can be crucial for optimizing the reaction yield and minimizing side products. mdpi.com

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.orgnih.govnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of styrenyl compounds and other vinylarenes. organic-chemistry.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

In the context of this compound, the Heck reaction would involve the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. A variety of alkenes can be used, including acrylates, styrenes, and other activated alkenes. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.orgnih.gov

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.

For the derivatization of this compound, an organozinc reagent would be coupled with the aryl bromide moiety in the presence of a palladium catalyst. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. The Negishi coupling is often highly efficient and stereospecific. The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation from the organozinc reagent and subsequent reductive elimination.

Although specific documented examples with this compound are scarce, the general principles of the Negishi coupling suggest its applicability for the introduction of a wide range of alkyl, alkenyl, and aryl groups onto the benzophenone scaffold.

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. libretexts.org

The application of the Stille reaction to this compound would involve its reaction with an organostannane, such as an aryltributyltin or vinyltributyltin, in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

While specific data for the Stille coupling of this compound is not prevalent in the literature, the reaction is broadly applicable to aryl bromides. organic-chemistry.orgrsc.org The choice of palladium catalyst and ligands can be tailored to optimize the reaction. organic-chemistry.org

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to form C-C, C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org The classic Ullmann reaction refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls at elevated temperatures. organic-chemistry.org More modern Ullmann-type reactions utilize soluble copper catalysts and can be used for the formation of a wider range of products, including aryl ethers, aryl thioethers, and aryl amines. wikipedia.org

For this compound, an Ullmann-type reaction could be employed to form a C-C bond, for example, in a homocoupling reaction to produce a biphenyl (B1667301) derivative, or in a cross-coupling with another aryl halide. The reaction mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org These reactions often require high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org

Palladium-catalyzed cross-coupling reactions are also powerful methods for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds. The Buchwald-Hartwig amination is a prominent example, allowing for the coupling of aryl halides with a wide range of amines. nih.gov

The application of palladium-catalyzed amination to this compound would enable the introduction of primary or secondary amines at the 4-position of the benzophenone core. nih.govresearchgate.netresearchgate.net These reactions typically employ a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand and a base. researchgate.net The use of ammonium (B1175870) salts, such as ammonium sulfate, can serve as a source of ammonia (B1221849) for the synthesis of primary anilines. nih.gov The reaction conditions can be tuned to favor the formation of the primary arylamine over the diarylamine. nih.gov The presence of other functional groups, such as the ketone in 3-bromo-4-fluoro-acetophenone, has been shown to be tolerated in similar palladium-catalyzed aminations. researchgate.net This suggests that the ketal-protected benzophenone would be a suitable substrate for such transformations.

Grignard Reagent Additions and Substitutions

The aryl bromide functionality of this compound serves as a versatile handle for Grignard reagent formation, enabling subsequent carbon-carbon bond-forming reactions. The ethylene ketal protecting group is crucial as it masks the electrophilic carbonyl carbon, which would otherwise be incompatible with the nucleophilic Grignard reagent. aroonchande.com

The formation of the Grignard reagent is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction converts the electrophilic carbon-bromine bond into a highly nucleophilic carbon-magnesium bond.

Once formed, this organometallic intermediate can react with a variety of electrophiles. For instance, reaction with another aryl halide in the presence of a suitable catalyst can lead to the formation of biphenyl derivatives. While less common for simple Grignard reagents, their use in cross-coupling reactions has been documented. nih.gov A more typical application would be the addition to carbonyl compounds. For example, the Grignard reagent derived from this compound could be reacted with an aldehyde or ketone to generate a new secondary or tertiary alcohol, respectively, upon acidic workup.

The following table outlines the general steps and potential electrophiles for Grignard reactions starting from this compound.

| Step | Description | Reagents and Conditions | Product Type |

| 1 | Formation of Grignard Reagent | Mg, anhydrous Et₂O or THF | Arylmagnesium bromide |

| 2a | Reaction with an Aldehyde | R-CHO, then H₃O⁺ | Secondary alcohol |

| 2b | Reaction with a Ketone | R₂C=O, then H₃O⁺ | Tertiary alcohol |

| 2c | Reaction with an Ester | R-COOR', then H₃O⁺ | Tertiary alcohol (adds twice) masterorganicchemistry.com |

| 2d | Reaction with an Epoxide | Ethylene oxide, then H₃O⁺ | Primary alcohol (chain extended) masterorganicchemistry.com |

It is important to note that after the desired Grignard reaction, the ketal protecting group can be removed by hydrolysis under acidic conditions to regenerate the benzophenone carbonyl group if required. aroonchande.com

Carboxylation Reactions of the Aryl Halide

A significant transformation of the aryl halide in this compound is its conversion to a carboxylic acid. This is readily achieved through the Grignard reagent intermediate. The arylmagnesium bromide, formed as described previously, is a powerful nucleophile that can attack the electrophilic carbon of carbon dioxide (CO₂). masterorganicchemistry.com

The reaction is typically carried out by bubbling dry CO₂ gas through the solution of the Grignard reagent or by pouring the Grignard solution over crushed dry ice. This addition reaction forms a magnesium carboxylate salt. Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the corresponding benzoic acid derivative.

This two-step sequence provides a reliable method for introducing a carboxyl group onto the aromatic ring, significantly altering the electronic properties and providing a new site for further functionalization, such as amide or ester formation.

Reaction Scheme: Carboxylation of this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | This compound | 1. Mg, THF | 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide |

| 2 | 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide | 1. CO₂ (dry ice) 2. H₃O⁺ | 4-(1,3-dioxolan-2-yl)benzoic acid |

Regioselective Hydrogenation of Aromatic Moieties

The hydrogenation of the aromatic rings of this compound presents a challenge in controlling regioselectivity. Complete hydrogenation would lead to a saturated dicyclic system. However, selective hydrogenation of one of the two aromatic rings can be a desirable transformation to access partially saturated structures. Arene hydrogenation generally transforms aromatic substrates into saturated carbo- and heterocycles. nih.gov

The regioselectivity of this reduction is influenced by the substituents on the aromatic rings. The bromo-substituted ring is electronically different from the unsubstituted phenyl ring. In catalytic hydrogenation, the choice of catalyst and reaction conditions plays a critical role in directing the reduction to a specific ring. For instance, certain rhodium or ruthenium-based catalysts have shown selectivity in the hydrogenation of substituted arenes. nih.gov The presence of the bromine atom may influence the coordination of the molecule to the catalyst surface. It is generally observed that electron-rich rings are more readily hydrogenated. The unsubstituted phenyl ring in this compound might therefore be preferentially reduced under certain catalytic conditions.

Achieving high regioselectivity often requires careful optimization of the catalyst system, solvent, temperature, and hydrogen pressure. The development of catalyst-controlled regioselective hydrogenation methods is an active area of research. nih.gov

Further Functional Group Interconversions on the Aromatic Rings

Beyond the transformations of the bromine atom, the aromatic rings of this compound can undergo various other functional group interconversions. solubilityofthings.com These reactions are standard in aromatic chemistry and can be used to introduce a wide range of substituents, further diversifying the molecular scaffold. masterorganicchemistry.com

One of the most powerful methods for modifying the bromo-substituted ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, would allow for the reaction of the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. This is a highly efficient method for the synthesis of biphenyl derivatives or for introducing alkyl, alkenyl, or alkynyl groups. researchgate.net

Other potential functional group interconversions include:

Nitration: Introduction of a nitro group (-NO₂) onto one of the aromatic rings using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups onto the aromatic rings using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. The ketal-protected benzophenone moiety will influence the regioselectivity of this substitution.

Halogenation: Further halogenation of the aromatic rings can be achieved using elemental halogens and a Lewis acid catalyst.

These functional group interconversions are fundamental tools in organic synthesis that allow for the strategic modification of the aromatic systems within this compound, paving the way for the creation of more complex and potentially bioactive molecules. solubilityofthings.com

常见问题

Basic: What are the standard synthetic methodologies for preparing 4-bromobenzophenone ethylene ketal?

Answer:

The synthesis typically involves acid-catalyzed ketalization of 4-bromobenzophenone with ethylene glycol. Traditional methods employ refluxing with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in a toluene/benzene solvent system under Dean-Stark conditions for azeotropic water removal (24–40 hours) . For improved efficiency, microwave-assisted protocols reduce reaction times significantly while maintaining high yields, though solvent and catalyst selection must be optimized to avoid side reactions .

Basic: How does the ethylene ketal group function as a protective strategy in multistep syntheses?

Answer:

The ketal group protects ketones from nucleophilic attack or oxidation during subsequent reactions (e.g., Grignard additions, reductions). For example, in a synthesis of 4-hydroxy-4,4-diphenyl-2-butanone, the ketal protects the ketone during phenylmagnesium bromide addition, followed by acid-catalyzed deprotection . Deprotection is often achieved using dilute aqueous acid (HCl or H₂SO₄), but care must be taken to avoid acid-sensitive substrates .

Advanced: How can catalytic systems be optimized for high-yield ketal formation?

Answer:

Solid acid catalysts like LaPW₁₂O₄₀ (Keggin-type) or SO₄²⁻/ZrO₂-TiO₂ offer advantages over homogeneous acids, including recyclability and reduced side reactions. Key parameters include:

- Molar ratio : A 1:1.5 ketone-to-ethylene glycol ratio maximizes ketal yield .

- Catalyst loading : 0.5–1% (w/w) of total reactant mass .

- Reaction time : 1.5–2 hours under reflux in toluene .

These systems achieve >90% yield with minimal purification .

Advanced: How to resolve spectral data contradictions during ketal deprotection or derivatization?

Answer:

Discrepancies in NMR or mass spectra often arise from unintended deprotection or side reactions. For example:

- 13C-NMR : The disappearance of ketal carbons (δ ~110–115 ppm) and reappearance of ketone carbons (δ ~210 ppm) confirms deprotection .

- Mass spectrometry : Fragmentation patterns (e.g., loss of ethylene glycol or Br⁻) must be analyzed in context. For β-bromoethyl benzoate derivatives, oxygen participation during bromine expulsion can complicate interpretation .

Cross-validation with FT-IR (ketone C=O stretch at ~1700 cm⁻¹) is recommended .

Advanced: What strategies enable regioselective bromination post-ketal formation?

Answer:

After ketalization, bromination at specific positions requires tailored reagents. For example:

- CBr₄/PPh₃ : Selectively brominates benzylic alcohols (e.g., converting alcohol (XIV) to bromide (XV) in a synthesis of spiroimidazolone derivatives) .

- Electrophilic bromination : Direct bromination of aromatic rings may require directing groups (e.g., nitro or methoxy) to control regioselectivity .

Advanced: How to mitigate acid-sensitive substrate degradation during ketal deprotection?

Answer:

Mild acidic conditions (e.g., dilute H₃PO₄ or buffered acetic acid) minimize side reactions. For example:

- Trifluoroacetic acid (TFA) : Efficiently cleaves ketals but may esterify alcohols concurrently. Use stoichiometric TFA at 0°C to limit side reactions .

- Aqueous HCl/THF : A biphasic system allows controlled deprotection without over-acidification .

Advanced: What mechanistic insights explain competing fragmentation pathways in mass spectrometry?

Answer:

For benzophenone ethylene ketal derivatives, the molecular ion ([M]⁺) undergoes competitive fragmentation:

- Phenyl expulsion : Generates [M – C₆H₅]⁺, common in electron ionization (EI-MS) .

- McLafferty rearrangement : Observed in aliphatic ketals, producing characteristic ions via γ-hydrogen transfer .

Isotopic labeling (e.g., ¹⁸O) can clarify oxygen participation in bromine loss or rearrangement pathways .

Advanced: How do steric and electronic factors influence ketal stability under reductive conditions?

Answer:

- Steric hindrance : Bulky substituents near the ketal center reduce accessibility to reducing agents (e.g., NaBH₄ or DIBAL), favoring selective reduction of other functional groups (e.g., aldehydes over ketones) .

- Electronic effects : Electron-withdrawing groups (e.g., bromine) stabilize the ketal toward acid but may sensitize it to nucleophilic attack during reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。